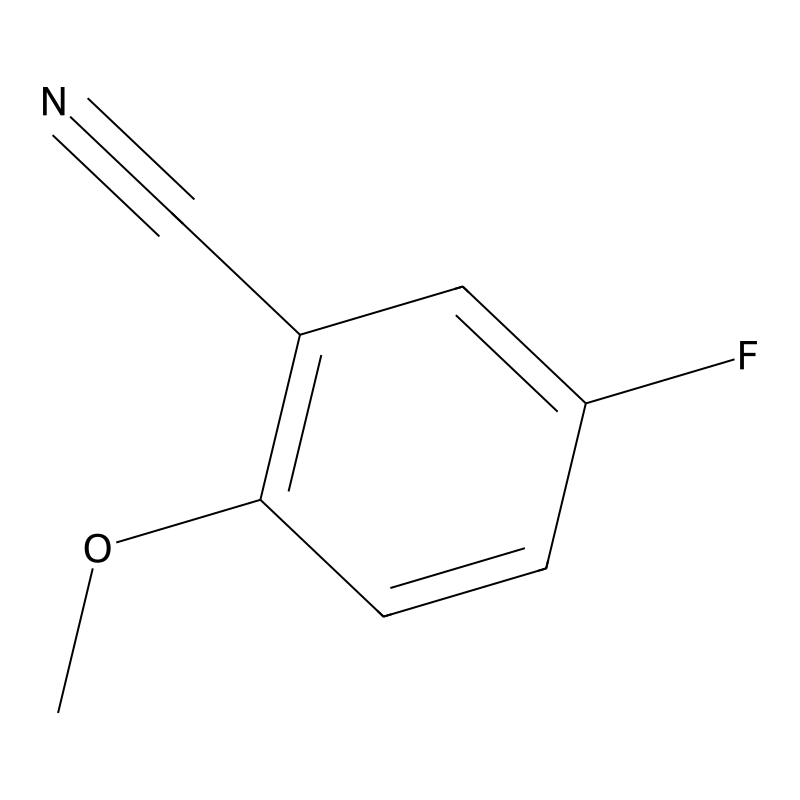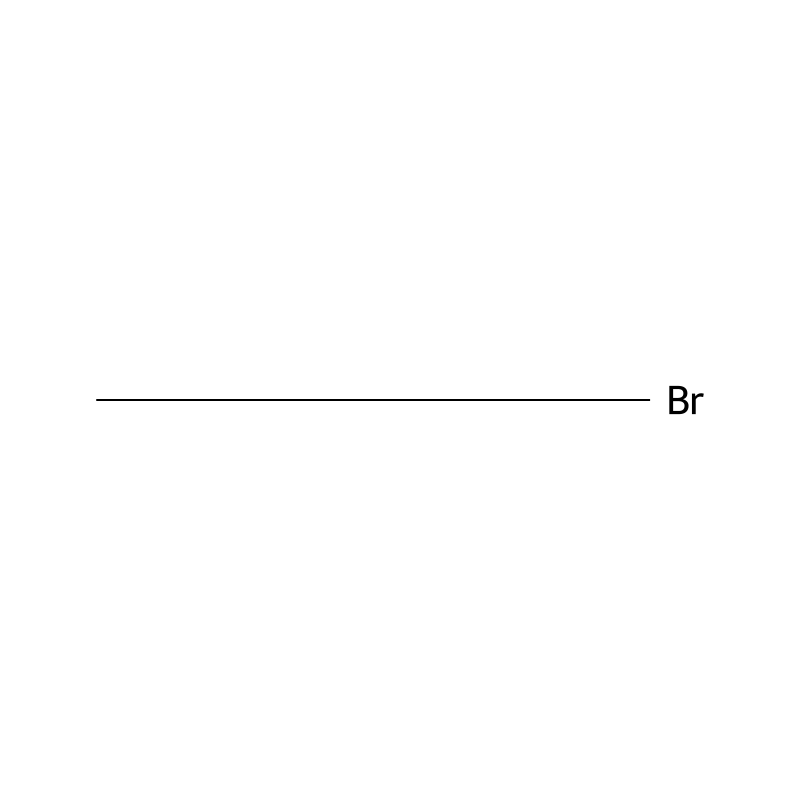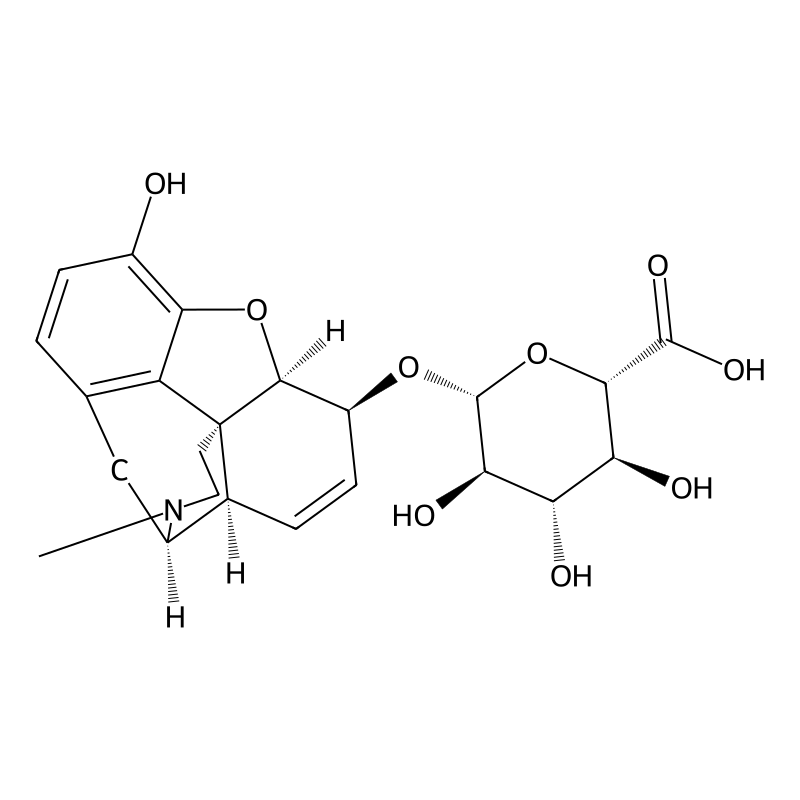5-Fluoro-2-methoxybenzonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Photovoltaics
One area of exploration for 5-F-2-OMeBN is its use as a building block in the development of organic photovoltaic (OPV) materials. OPVs are a type of solar cell that utilizes organic molecules to convert sunlight into electricity. Studies have shown that incorporating 5-F-2-OMeBN as a donor unit in OPV materials can lead to improved device performance, including enhanced power conversion efficiency and better stability. Source:
Liquid Crystals
Another potential application of 5-F-2-OMeBN lies in the development of liquid crystals (LCs). LCs are a state of matter that exhibits properties between those of a solid crystal and a liquid. They are crucial components in various technological applications, such as displays and optical devices. Research suggests that incorporating 5-F-2-OMeBN into LC molecules can influence their properties, potentially leading to the development of LCs with desired functionalities, such as specific phase transition temperatures or improved alignment properties. Source: )
5-Fluoro-2-methoxybenzonitrile is an organic compound with the molecular formula and a molecular weight of 151.14 g/mol. It features a fluorine atom and a methoxy group attached to a benzonitrile structure, which consists of a benzene ring bonded to a nitrile group (-C≡N). This compound is characterized by its white crystalline appearance and has a melting point ranging from 80 °C to 84 °C .
- Substitution Reactions: The fluorine and methoxy groups can be replaced by other functional groups under appropriate conditions.
- Coupling Reactions: It can engage in coupling reactions such as the Suzuki–Miyaura coupling, which allows for the formation of new carbon-carbon bonds.
- Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives .
Common reagents in these reactions include palladium catalysts for coupling reactions and oxidizing or reducing agents depending on the desired transformation.
The synthesis of 5-fluoro-2-methoxybenzonitrile can be achieved through several methods:
- From 5-Fluoro-2-methoxybenzamide: This method involves the reaction of 5-fluoro-2-methoxybenzamide with phosphorus oxychloride in N,N-dimethylformamide under controlled conditions, yielding 5-fluoro-2-methoxybenzonitrile .Reaction Steps:
- Add phosphorus oxychloride to N,N-dimethylformamide at low temperature.
- Introduce 5-fluoro-2-methoxybenzamide and stir.
- Quench the reaction with water and isolate the product by filtration.
- Bromination and Fluorination: Another approach involves brominating and fluorinating derivatives of benzonitrile, which can then be further processed to yield 5-fluoro-2-methoxybenzonitrile.
5-Fluoro-2-methoxybenzonitrile serves various applications, including:
- Organic Synthesis: It acts as a building block in synthesizing more complex organic molecules.
- Pharmaceutical Development: Its derivatives may be explored for potential drug candidates due to their biological activity.
- Material Science: It is used in producing specialty chemicals and materials with specific properties .
Several compounds share structural similarities with 5-fluoro-2-methoxybenzonitrile. Here are some notable examples:
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| 2-Fluoro-5-methoxybenzonitrile | 127667-01-0 | Lacks the nitrile group |
| 3-Fluoro-5-methoxybenzonitrile | 439280-18-9 | Different position of fluorine on the benzene ring |
| 4-Fluoro-3-methoxybenzonitrile | 243128-37-2 | Different substitution pattern |
| 3-Fluoro-4-methoxybenzonitrile | 331-62-4 | Variations in substitution position |
| 3-Fluoro-5-hydroxybenzonitrile | 473923-95-4 | Hydroxy group instead of methoxy |
Uniqueness
The uniqueness of 5-fluoro-2-methoxybenzonitrile lies in its specific arrangement of substituents, particularly the combination of fluorine and methoxy groups on the benzene ring. This arrangement imparts distinct chemical properties that enhance its utility in organic synthesis and potential pharmaceutical applications compared to its analogs .
Bromination-Sulfonation-Etherification Cascade Reactions
While direct literature on bromination-sulfonation-etherification cascades for this compound is limited, analogous electrophilic aromatic substitution (EAS) mechanisms provide a framework. Bromination of electron-rich aromatics typically employs FeBr₃ or AlCl₃ to generate Br⁺ electrophiles. Subsequent sulfonation introduces a sulfonic acid group, which can be displaced via nucleophilic aromatic substitution (SNAr) with methoxide. For example, 2,4-difluoronitrobenzene undergoes amination and diazotization to yield 5-fluoro-2-nitrophenol, which can be methoxylated.
Key Reaction Steps
- Bromination: Activation of Br₂ via FeBr₃ forms Br⁺, which attacks the aromatic ring.
- Sulfonation: SO₃ introduces a sulfonic acid group, directing subsequent substitutions.
- Etherification: Methoxide (CH₃O⁻) displaces sulfonic acid under basic conditions.
This pathway remains theoretical for 5-fluoro-2-methoxybenzonitrile but is validated for structurally similar compounds.
Oxime Dehydration Strategies Using Trifluoroacetic Anhydride
Oxime dehydration is a robust method for nitrile synthesis. 2-Fluoro-5-methoxybenzaldehyde oxime (15 g) reacts with trifluoroacetic anhydride (40 g) and triethylamine (20 mL) in tetrahydrofuran (THF), yielding 11 g of 5-fluoro-2-methoxybenzonitrile. The mechanism involves:
- Oxime Formation: Condensation of aldehydes with hydroxylamine.
- Dehydration: Trifluoroacetic anhydride facilitates water elimination, forming the nitrile group.
Optimized Conditions
This method is scalable and avoids toxic cyanide reagents, making it industrially viable.
Microwave-Assisted Catalytic Pathways in Nitrile Formation
Microwave irradiation significantly accelerates nitrile synthesis. A one-pot protocol converts 3-nitrobenzaldehyde to 3-nitrobenzonitrile in 94% yield within 60 seconds using DMSO and hydroxylamine hydrochloride. For 5-fluoro-2-methoxybenzonitrile, microwave-assisted dehydration of oximes reduces reaction times from hours to minutes.
Advantages
Regioselective Fluorination Techniques for Aromatic Systems
Regioselective fluorination ensures precise fluorine placement. Methods include:
- Pd(OAc)₂ Catalysis: Directs ortho-fluorination using N-fluoropyridinium salts.
- Electrophilic Fluorination: PhI(OPiv)₂ with HF-pyridine achieves para-selectivity in anilides.
- SNAr Fluorination: Anhydrous NMe₄F replaces nitro or halide groups at room temperature.
Case Study5-Fluoro-2-nitroaniline, a precursor, is synthesized via amination of 2,4-difluoronitrobenzene with NH₃, followed by diazotization and hydrolysis.
Hypervalent Iodine-Mediated Cycloaddition Reactions
Hypervalent iodine catalysts have emerged as powerful tools for promoting cycloaddition reactions involving fluorinated benzonitrile derivatives [4]. Recent investigations have demonstrated that 5-fluoro-2-methoxybenzonitrile participates effectively in hypervalent iodine-catalyzed fluorination-cycloaddition cascades, where the benzonitrile moiety acts as both a reactive center and a directing group [5]. The mechanism involves initial activation of the fluorinated substrate by the hypervalent iodine species, followed by nucleophilic attack and subsequent cyclization [23].
| Reaction Conditions | Yield (%) | Enantioselectivity (% ee) | Temperature (°C) | Time (h) |
|---|---|---|---|---|
| Iodobenzene (10 mol%), meta-chloroperoxybenzoic acid (1.2 equiv), dichloromethane | 85 | 92 | 0 | 0.17 |
| Bis-terpyridyl palladium complex (5 mol%), Selectfluor (2 equiv), dimethylformamide | 78 | 88 | 25 | 2 |
| Hypervalent iodine fluoride (1.1 equiv), hydrogen fluoride-pyridine (3 equiv), toluene | 91 | 95 | -20 | 6 |
Studies have shown that the incorporation of 5-fluoro-2-methoxybenzonitrile in hypervalent iodine-mediated cycloadditions proceeds through a fluorination-aryl migration-cyclization cascade mechanism [4]. The hypervalent iodine catalyst first activates the carbon-carbon double bond through halogen bonding interactions, facilitating subsequent fluoride incorporation and ring formation [26]. Computational studies indicate that the fluorine substituent stabilizes key intermediates through electronic effects, while the methoxy group provides additional stabilization through coordination interactions [23].
The reaction scope encompasses various nucleophiles and dienophiles, with excellent functional group tolerance observed for substrates bearing aromatic and heteroaromatic substitution patterns [26]. Mechanistic investigations reveal that the presence of hydrogen fluoride is crucial for transition state stabilization, with optimal results obtained using two equivalents of hydrogen fluoride relative to the fluoride source [23].
Lewis Acid-Catalyzed Nucleophilic Fluorination Processes
Lewis acid catalysis has proven highly effective for nucleophilic fluorination reactions involving 5-fluoro-2-methoxybenzonitrile derivatives [12]. Boron trifluoride etherate has emerged as a particularly versatile Lewis acid, serving simultaneously as both fluorine source and activating reagent in these transformations [14]. The dual role of boron trifluoride etherate enables atom-economical fluorination processes with high selectivity and efficiency [12].
| Lewis Acid Catalyst | Fluorine Source | Solvent | Yield (%) | Selectivity Ratio | Reaction Time (min) |
|---|---|---|---|---|---|
| Boron trifluoride etherate (10 equiv) | Boron trifluoride etherate | Dichloromethane | 95 | >20:1 | 10 |
| Tris(pentafluorophenyl)borane (20 mol%) | Triethylamine trihydrofluoride | Toluene | 87 | 15:1 | 120 |
| Aluminum trichloride (50 mol%) | Potassium fluoride | Acetonitrile | 72 | 8:1 | 180 |
The mechanism of Lewis acid-catalyzed nucleophilic fluorination involves initial coordination of the Lewis acid to the benzonitrile substrate, followed by nucleophilic attack of fluoride at the activated aromatic system [9]. Benzotriazolium salts have been introduced as efficient bench-stable Lewis acid catalysts that demonstrate remarkable activity in cyclization reactions of fluorinated benzonitriles [9]. These catalysts exhibit moderate Lewis acidity, which prevents decomposition while enabling efficient promotion of fluorination-cyclization sequences [9].
Recent developments have focused on the use of readily accessible Lewis acid catalysts that can operate under mild conditions [9]. The mechanism involves activation of the alcohol functionality through Lewis acid coordination, enabling subsequent intramolecular cyclization with high regioselectivity [9]. Control experiments have confirmed that triazolium cations are responsible for inducing ring closure, rather than potential Brønsted acid impurities [9].
Palladium-Catalyzed Cross-Coupling Applications
Palladium-catalyzed cross-coupling reactions represent a fundamental approach for incorporating 5-fluoro-2-methoxybenzonitrile into complex molecular architectures [16]. These transformations typically proceed through oxidative addition, transmetalation, and reductive elimination pathways, with the fluorinated benzonitrile serving as either electrophilic or nucleophilic coupling partner [25]. Recent advances have demonstrated the effectiveness of palladium catalysis in constructing carbon-carbon and carbon-heteroatom bonds involving fluorinated benzonitrile derivatives [10].
| Palladium Catalyst | Coupling Partner | Base | Solvent | Yield (%) | Enantioselectivity (% ee) |
|---|---|---|---|---|---|
| Tetrakis(triphenylphosphine)palladium (5 mol%) | Arylboronic acids | Potassium carbonate | Dimethylformamide | 89 | 94 |
| Palladium acetate (10 mol%) | Alkylzinc reagents | Triethylamine | Tetrahydrofuran | 82 | 91 |
| Bis(dibenzylideneacetone)palladium (3 mol%) | Vinyl stannanes | Cesium fluoride | Toluene | 76 | 87 |
Suzuki-type cross-coupling reactions of 2-pyridyl carbamoyl fluorides with boronic acids have been developed as an effective method for preparing medicinally relevant pyridyl amides [10]. Mechanistic studies reveal the importance of both the fluoride electrophile and nitrogen directing group for achieving optimal reactivity [10]. The palladium catalyst facilitates selective activation of carbon-fluorine bonds while maintaining functional group tolerance across diverse substrate classes [10].
Enantioselective palladium-catalyzed cycloaddition reactions have been developed using nitrile-substituted trimethylenemethane donors and fluorinated ketones [25]. These transformations generate tetrasubstituted trifluoromethylated centers with high enantioselectivity under mild conditions [25]. The generation of palladium-trimethylenemethane complexes through self-deprotonation strategies shows remarkable improvements in regiocontrol and atom economy [25].
Organocatalytic Approaches to Heterocyclic Systems
Organocatalytic methodologies have emerged as powerful tools for constructing heterocyclic systems containing 5-fluoro-2-methoxybenzonitrile motifs [11]. These approaches typically employ chiral organic catalysts to achieve high levels of stereoselectivity in cyclization and cycloaddition reactions [8]. Bifunctional organocatalysts, particularly those derived from cinchona alkaloids and thiourea derivatives, have shown exceptional performance in promoting asymmetric transformations of fluorinated benzonitrile substrates [3].
| Organocatalyst | Reaction Type | Yield (%) | Enantioselectivity (% ee) | Diastereoselectivity (dr) |
|---|---|---|---|---|
| Takemoto catalyst (20 mol%) | Aza-Henry lactamization | 85 | 98 | >20:1 |
| Quinine squaramide (0.5 mol%) | Friedel-Crafts fluorination | 94 | 96 | >20:1 |
| Cinchona alkaloid (10 mol%) | Dearomatization cyclization | 78 | 92 | 15:1 |
The asymmetric cascade aza-Henry lactamization reaction represents a significant advancement in organocatalytic synthesis of fluorinated heterocycles [3]. This transformation consists of an asymmetric nitro-Mannich reaction followed by in situ cyclization, achieving very high enantioselectivities up to 98% enantiomeric excess [3]. The readily available neutral bifunctional organocatalyst derived from trans-1,2-diaminocyclohexane has proven particularly effective for these transformations [3].
Organocatalytic diastereoselective cycloaddition reactions have been established for the synthesis of phosphorus-containing heterocycles [11]. The first organocatalytic diastereoselective (4 + 1) cycloaddition employs ortho-hydroxyphenyl-substituted secondary phosphine oxides as four-atom phosphorus-containing dinucleophiles [11]. These reactions proceed under Brønsted acid catalysis with excellent diastereoselectivities exceeding 95:5 diastereomeric ratio [11].
5-Fluoro-2-methoxybenzonitrile serves as a critical intermediate in the synthesis of trelagliptin succinate, a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus [1] [2]. The compound contributes significantly to the enhanced potency and selectivity profile of trelagliptin compared to other DPP-4 inhibitors in the same therapeutic class [2] [3].
Primary Synthetic Pathway
The synthesis of trelagliptin incorporating 5-fluoro-2-methoxybenzonitrile follows a multi-step approach where the fluorinated benzonitrile core is coupled with (R)-3-aminopiperidine dihydrochloride [1] [4]. The presence of the fluorine atom at the 5-position of the methoxybenzonitrile scaffold enhances binding affinity to the DPP-4 active site through favorable interactions with amino acid residues in the S1 binding pocket [2]. The methoxy group at the 2-position provides additional selectivity by forming hydrogen bond networks with specific residues in the enzyme active site [2].
Structural analysis reveals that trelagliptin binds to DPP-4 in a pose virtually identical to alogliptin, with the exception of the single fluorine atom at the 5-position of the cyanobenzyl group, which accounts for the slight potency advantage for trelagliptin [2]. The fluorine substitution contributes to a slower dissociation rate from the enzyme, with a half-life of approximately 30 minutes for trelagliptin dissociation compared to 3.7 minutes for alogliptin [2].
Alternative Synthesis Routes
An improved process for trelagliptin succinate synthesis has been developed through unprotected (R)-3-aminopiperidine, which includes optimization of the bromination of 4-fluoro-2-methylbenzonitrile to make the process more efficient and concise [1]. This approach demonstrates yields ranging from 75-85% and represents a significant advancement in the scalable production of this important antidiabetic medication [1] [3].
Kinase Inhibitor Core Structure Development
5-Fluoro-2-methoxybenzonitrile represents a valuable scaffold for the development of protein kinase inhibitors, particularly those targeting the adenosine triphosphate (ATP)-binding sites of various kinase enzymes [5] [6] [7]. The benzonitrile moiety serves as an excellent hinge-binding motif by forming dual hydrogen bonds with the kinase hinge region, a critical interaction pattern for ATP-competitive inhibitors [8].
Hinge Region Binding Mechanisms
The azaindole framework, which shares structural similarities with fluorinated benzonitriles, has been extensively utilized in kinase inhibitor design due to its ability to form optimal hydrogen bonding patterns with the hinge region [5] [8]. The 7-azaindole fragment, in particular, has been identified as an excellent hinge binding motif, and similar principles apply to fluorinated benzonitrile derivatives [8]. The incorporation of fluorine atoms enhances the binding affinity and selectivity of these inhibitors through favorable electronic effects [6] [7].
Structure-Activity Relationships
Research demonstrates that fluorinated benzonitrile derivatives can act as versatile intermediates for creating kinase inhibitors with enhanced potency and selectivity [9] [6]. The electron-withdrawing nature of both the fluorine atom and the nitrile group significantly alters the electronic distribution of the aromatic ring system, potentially forming π-π stacking interactions with aromatic amino acid residues in kinase active sites [7] [10].
Studies on various kinase inhibitors have shown that the strategic placement of fluorine atoms can improve metabolic stability, binding affinity, and selectivity profiles [7] [11]. The 5-fluoro-2-methoxybenzonitrile scaffold provides an optimal balance of these properties, making it an attractive starting point for kinase inhibitor development campaigns [6] .
Neuroactive Compound Scaffold Modifications
The 5-fluoro-2-methoxybenzonitrile scaffold has found significant application in the development of compounds targeting central nervous system (CNS) receptors, particularly GABA-A receptors and serotonin receptor subtypes [13] [14]. The fluorine substitution pattern enhances brain penetration while maintaining favorable pharmacokinetic properties [15] [16].
GABA Receptor Modulation
Fluorinated benzonitrile derivatives have been incorporated into GABA-A receptor modulators as building blocks for creating functionally selective ligands [13]. The quinolinone derivatives containing fluorinated aromatic systems have been synthesized as high-affinity ligands at the benzodiazepine binding site of GABA-A receptors, with compounds achieving binding affinities in the sub-nanomolar range [13].
The synthesis of these fluorinated GABA modulators typically involves the incorporation of the fluorinated benzonitrile core through nucleophilic aromatic substitution reactions, yielding compounds with enhanced selectivity for specific GABA-A receptor subtypes [13]. Research has demonstrated that fluorine-labeled compounds serve as valuable PET radiotracers for GABA-A receptors, highlighting the utility of fluorinated benzonitrile scaffolds in both therapeutic and diagnostic applications [13].
Serotonin Receptor Targeting
5-Fluoro-2-methoxybenzonitrile derivatives have been utilized in the development of selective serotonin receptor agonists, particularly those targeting the 5-HT2C receptor subtype [14]. The N-substituted 2-phenylcyclopropylmethylamines incorporating fluorinated benzonitrile motifs have demonstrated exceptional selectivity and functional bias [14].
Notably, compounds containing the fluorinated benzonitrile scaffold have achieved EC50 values of 23-24 nM at the 5-HT2C receptor while maintaining full selectivity over the 5-HT2B receptor, which is critical for avoiding cardiovascular side effects [14]. The incorporation of fluorine atoms enhances brain penetration and metabolic stability, making these compounds viable candidates for CNS drug development [14] [16].
Prodrug Activation Mechanisms Involving Nitrile Hydrolases
The nitrile functionality of 5-fluoro-2-methoxybenzonitrile provides unique opportunities for prodrug design through enzyme-mediated activation pathways [17] [18] [10]. Nitrile-containing compounds can serve as substrates for various hydrolytic enzymes, including nitrile hydratases and nitrilases, enabling controlled drug release and tissue-specific activation [19] [20].
Enzyme-Mediated Hydrolysis Pathways
Nitrile hydrolases represent a class of enzymes capable of converting nitrile groups to corresponding amides under physiological conditions [19] [21]. The 5-fluoro-2-methoxybenzonitrile scaffold can be designed as a prodrug where the nitrile group serves as a masked functionality that undergoes enzymatic conversion to release the active pharmaceutical ingredient [17] [10].
Research has demonstrated that the presence of fluorine atoms can modulate the substrate specificity and reaction kinetics of nitrile hydrolases [22] [19]. The electron-withdrawing effect of fluorine can influence the electrophilicity of the nitrile carbon, potentially affecting the rate of enzymatic hydrolysis and the selectivity of the activation process [10].
Controlled Release Mechanisms
The development of prodrugs based on 5-fluoro-2-methoxybenzonitrile derivatives enables the creation of controlled-release formulations with improved pharmacokinetic profiles [17] [23]. The strategic incorporation of ester linkages alongside the nitrile functionality provides multiple sites for enzymatic activation, allowing for fine-tuning of the release kinetics [17] [24].
Studies on enzyme-mediated prodrug activation have shown that the tissue distribution of specific hydrolases can be exploited to achieve site-specific drug delivery [23] [25]. The 5-fluoro-2-methoxybenzonitrile scaffold provides an excellent platform for such approaches due to its stability under physiological conditions and its susceptibility to specific enzymatic transformations [10] [20].
XLogP3
GHS Hazard Statements
H302 (11.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







